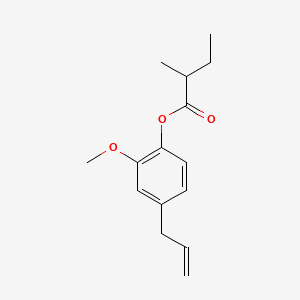
Tin tetrakis(5-oxo-DL-prolinate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tin tetrakis(5-oxo-DL-prolinate) is a chemical compound with the molecular formula C20H24N4O12Sn and a molecular weight of 631.10 g/mol It is composed of a tin ion coordinated with four 5-oxo-DL-prolinate ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tin tetrakis(5-oxo-DL-prolinate) typically involves the reaction of tin(IV) chloride with 5-oxo-DL-proline in an appropriate solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
SnCl4+4C5H7NO3→Sn(C5H6NO3)4+4HCl
Industrial Production Methods
Industrial production methods for tin tetrakis(5-oxo-DL-prolinate) are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reactants, to achieve higher yields and purity.
化学反应分析
Types of Reactions
Tin tetrakis(5-oxo-DL-prolinate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of tin.
Reduction: Reduction reactions can convert the tin(IV) center to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the 5-oxo-DL-prolinate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce tin oxides, while substitution reactions can yield new tin complexes with different ligands.
科学研究应用
Tin tetrakis(5-oxo-DL-prolinate) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other tin-containing compounds and as a catalyst in various organic reactions.
Biology: The compound’s coordination chemistry is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as coatings and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism by which tin tetrakis(5-oxo-DL-prolinate) exerts its effects involves its ability to coordinate with various ligands and interact with molecular targets. The tin center can participate in redox reactions, and the 5-oxo-DL-prolinate ligands can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
Tin tetrakis(acetate): Similar in structure but with acetate ligands instead of 5-oxo-DL-prolinate.
Tin tetrakis(benzoate): Contains benzoate ligands, offering different chemical properties and reactivity.
Tin tetrakis(oxalate): Features oxalate ligands, which can influence its coordination chemistry and applications.
Uniqueness
Tin tetrakis(5-oxo-DL-prolinate) is unique due to the presence of the 5-oxo-DL-prolinate ligands, which provide specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other tin complexes .
属性
CAS 编号 |
85959-77-9 |
|---|---|
分子式 |
C20H24N4O12Sn |
分子量 |
631.1 g/mol |
IUPAC 名称 |
5-oxopyrrolidine-2-carboxylate;tin(4+) |
InChI |
InChI=1S/4C5H7NO3.Sn/c4*7-4-2-1-3(6-4)5(8)9;/h4*3H,1-2H2,(H,6,7)(H,8,9);/q;;;;+4/p-4 |
InChI 键 |
IQCMNTVCGMNTLL-UHFFFAOYSA-J |
手性 SMILES |
C1CC(=O)N[C@@H]1C(=O)O[Sn](OC(=O)[C@@H]2CCC(=O)N2)(OC(=O)[C@@H]3CCC(=O)N3)OC(=O)[C@@H]4CCC(=O)N4 |
规范 SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Sn+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


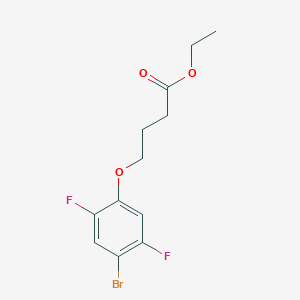
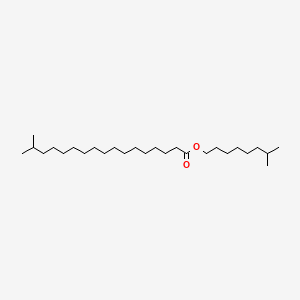
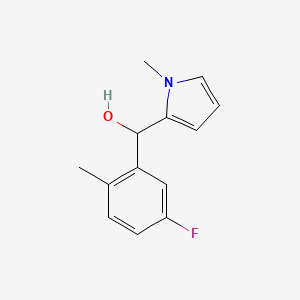

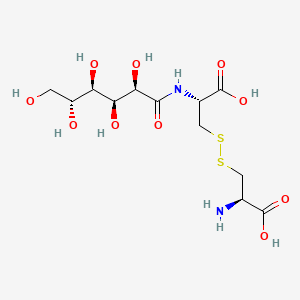
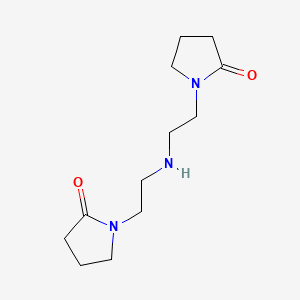
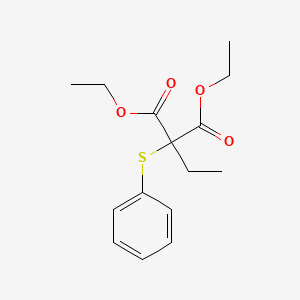
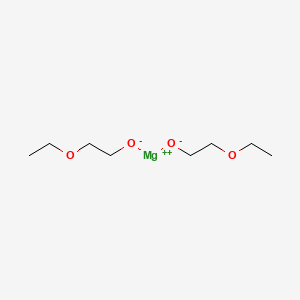


![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride](/img/structure/B12652160.png)


